

N-Carbobenzoxy-L-aspartic acid 4-benzyl ester structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-Asp(OBzl)-OH

Cat. No.: B554424

[Get Quote](#)

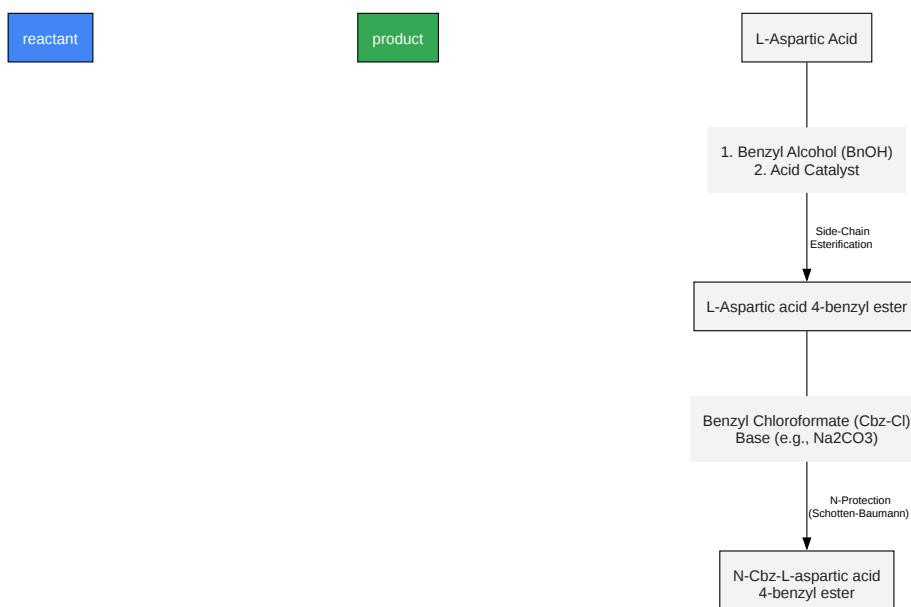
An In-depth Technical Guide to N-Carbobenzoxy-L-aspartic Acid 4-Benzyl Ester

Introduction

N-Carbobenzoxy-L-aspartic acid 4-benzyl ester, also known as **Z-Asp(OBzl)-OH**, is a pivotal derivative of the amino acid L-aspartic acid.^{[1][2][3]} Its structure features two key protecting groups: the N-terminus is protected by a benzyloxycarbonyl (Cbz or Z) group, and the side-chain (beta) carboxylic acid is protected as a benzyl ester (OBzl). This dual protection strategy makes it an invaluable building block in synthetic organic chemistry, particularly in the field of peptide synthesis.^{[4][5]} By masking the reactive amino and side-chain carboxyl groups, **Z-Asp(OBzl)-OH** allows for the selective formation of peptide bonds via its free alpha-carboxylic acid. Its applications extend to drug discovery and development, where it serves as a key intermediate for creating complex peptides and as a scaffold for novel therapeutic agents.^{[4][5][6]}

Chemical Structure and Physicochemical Properties

The structure of N-Carbobenzoxy-L-aspartic acid 4-benzyl ester is defined by an L-aspartic acid core with specific modifications to its functional groups. The amine group is protected by a carbobenzoxy group, and the side-chain carboxylic acid is esterified with a benzyl group.


Table 1: Physicochemical Properties of N-Carbobenzoxy-L-aspartic acid 4-benzyl ester

Property	Value	Reference
CAS Number	3479-47-8	[1] [7] [8]
Molecular Formula	C19H19NO6	[1] [3] [8] [9]
Molecular Weight	357.36 g/mol	[1] [8] [9]
IUPAC Name	(2S)-4-oxo-4-(phenylmethoxy)-2-[(phenylmethoxy)carbonylamin o]butanoic acid	[3]
Appearance	White to off-white crystalline powder	[1] [8]
Melting Point	105-112 °C	[1] [8]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Acetic Acid. [7] [8] Insoluble in water. [7] [8]	
Specific Rotation $[\alpha]_{20/D}$	+11.0 to +14.0 deg (c=1, Acetic Acid)	[1] [8]
SMILES	<chem>C1=CC=C(C=C1)COC(=O)C--INVALID-LINK--NC(=O)OCC2=CC=CC=C2</chem>	[3]

Synthesis and Production

The synthesis of N-Carbobenzoxy-L-aspartic acid 4-benzyl ester is a multi-step process starting from L-aspartic acid. The general strategy involves the protection of the amine functionality and the selective esterification of the side-chain carboxylic acid. A common approach is to first protect the amino group of L-aspartic acid with benzyl chloroformate (Cbz-Cl) under basic conditions (a Schotten-Baumann reaction). Subsequently, the side-chain carboxylic acid is selectively esterified with benzyl alcohol.

A related synthesis for a similar compound, N-Cbz-L-Aspartic acid β -methyl ester, involves reacting L-aspartic acid with thionyl chloride in methanol to form the methyl ester, followed by the addition of benzyl chloroformate and sodium carbonate to protect the amino group.[10] The synthesis of N-benzyloxycarbonyl-L-aspartic acid can be achieved by reacting L-aspartic acid with benzyloxycarbonyl chloride at a controlled pH, typically between 12.0 and 13.5, to achieve high purity and yield.[11]

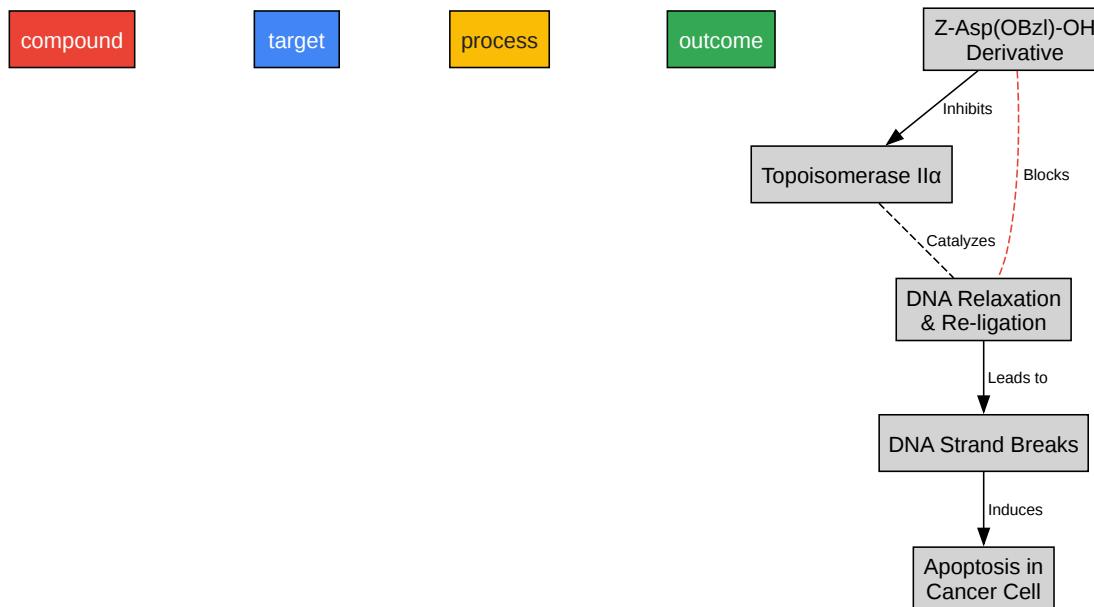
[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **Z-Asp(OBzl)-OH**.

Applications in Research and Drug Development

The primary application of N-Carbobenzoxy-L-aspartic acid 4-benzyl ester is as a protected amino acid monomer in solid-phase and solution-phase peptide synthesis.[8] Its structure

allows for the controlled elongation of a peptide chain without unwanted side reactions at the aspartic acid residue.


Peptide Synthesis Intermediate

It is a crucial component for synthesizing peptides and polypeptides.[\[4\]](#) For example, it is a precursor in the synthesis of N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester (Z-Asp-Phe-OMe), which is an intermediate in the production of the artificial sweetener aspartame.[\[12\]](#)

Drug Discovery and Medicinal Chemistry

Derivatives of N-Carbobenzoxy-L-aspartic acid 4-benzyl ester have been investigated for their therapeutic potential. A study published in Bioorganic & Medicinal Chemistry detailed the synthesis and evaluation of a series of its derivatives as potential anticancer agents.[\[6\]](#)

- **Topoisomerase II α Inhibition:** Certain amide derivatives of this compound were found to be potent inhibitors of human topoisomerase II α , an enzyme crucial for DNA replication in cancer cells.[\[6\]](#)
- **Antiproliferative Activity:** Several synthesized compounds showed significant antiproliferative activity against human cancer cell lines, including cervical (HeLa), lung (A549), gastric (MGC-803), and breast (MCF-7) cancer cells, with low IC₅₀ values.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for **Z-Asp(OBzl)-OH** derivatives.

Experimental Protocols

Below is a representative protocol for the N-protection of an amino acid ester, adapted from a described synthesis of a related compound.[10] This illustrates the fundamental chemistry involved.

Protocol: Synthesis of N-Cbz-L-Aspartic acid 4-benzyl ester

This protocol is a generalized procedure for laboratory-scale synthesis.

Materials:

- L-Aspartic acid 4-benzyl ester hydrochloride
- Dioxane
- Water
- Sodium Carbonate (Na₂CO₃)
- Benzyl chloroformate (Cbz-Cl)
- Ethyl acetate
- 6 N Hydrochloric Acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- A solution of L-Aspartic acid 4-benzyl ester hydrochloride is prepared in a mixture of water and dioxane and cooled to 0°C in an ice bath with stirring.[10]
- Sodium carbonate is added to the stirred solution, followed by the slow, dropwise addition of benzyl chloroformate over 2-3 hours, ensuring the temperature remains at 0°C.[10]
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred overnight.[10]
- The solution is transferred to a separatory funnel and extracted with ethyl acetate to remove organic impurities.[10]
- The aqueous layer is retained and acidified to a pH of 2 using 6 N HCl while being cooled in an ice bath.[10]
- The acidified aqueous layer is then extracted twice with ethyl acetate.[10]

- The combined organic layers are washed with brine and subsequently dried over anhydrous sodium sulfate.[10]
- The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product, N-Cbz-L-aspartic acid 4-benzyl ester.[10]
- Further purification can be achieved through recrystallization or column chromatography.

Conclusion

N-Carbobenzoxy-L-aspartic acid 4-benzyl ester is a cornerstone molecule for chemists and pharmaceutical scientists. Its well-defined structure with orthogonal protecting groups provides precise control in the complex process of peptide synthesis. Furthermore, its role as a scaffold in the development of new therapeutics, such as topoisomerase inhibitors, highlights its continued importance in medicinal chemistry and drug discovery. The established protocols for its synthesis and application make it a readily accessible and versatile tool for both academic research and industrial drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Benzyl N-Carbobenzoxy-L-aspartate 3479-47-8 | TCI Deutschland GmbH [tcichemicals.com]
- 2. 4-Benzyl N-Carbobenzoxy-L-aspartate 3479-47-8 | TCI AMERICA [tcichemicals.com]
- 3. 4-(Phenylmethyl) hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate | C19H19NO6 | CID 47602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and biological evaluation of N-(carbobenzyloxy)-L-phenylalanine and N-(carbobenzyloxy)-L-aspartic acid- β -benzyl ester derivatives as potent topoisomerase II α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Cbz-L-Aspartic acid 4-benzyl ester | 3479-47-8 [chemicalbook.com]
- 8. N-Benzoyloxycarbonyl-L-aspartic acid 4-benzyl ester [chembk.com]
- 9. scbt.com [scbt.com]
- 10. jchps.com [jchps.com]
- 11. US4345091A - Method of producing N-benzoyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N-Carbobenzoxy-L-aspartic acid 4-benzyl ester structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554424#n-carbobenzoxy-l-aspartic-acid-4-benzyl-ester-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com